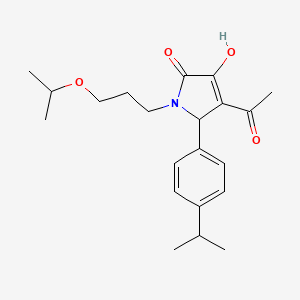![molecular formula C24H33ClFN3O2 B11049838 1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrole ring substituted with chloro and fluoro groups, and a piperidine moiety. It is primarily used in research settings due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with ethyl piperidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol. The intermediate product is then subjected to further reactions to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the breakdown of the pyrrole ring and formation of simpler products.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidino)ethyl]piperidino}dihydro-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound has a similar structural framework but differs in the substitution pattern and functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar chloro and fluoro substitutions but with a thiazole ring instead of a pyrrole ring.
Properties
Molecular Formula |
C24H33ClFN3O2 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H33ClFN3O2/c1-2-17-5-10-27(11-6-17)12-7-18-8-13-28(14-9-18)22-16-23(30)29(24(22)31)19-3-4-21(26)20(25)15-19/h3-4,15,17-18,22H,2,5-14,16H2,1H3 |
InChI Key |
FPHANIDUEVFWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)

![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)

![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)

![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)

![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)

![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)
